molecular formula C18H20N2O3S B2394061 (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2109252-97-1

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2394061
CAS No.: 2109252-97-1
M. Wt: 344.43
InChI Key: OVDXULXKCYAZHI-UHFFFAOYSA-N
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Description

(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Conformation

The title compound, related to (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane, exhibits a complex structure where the fused piperidine ring adopts a chair conformation. This conformational analysis is crucial in understanding the chemical reactivity and interaction of such compounds with biological targets. The study of Li-min Yang et al. (2008) provides insights into the structural aspects of similar bicyclic compounds, which is foundational for further applications in synthesis and drug design (Li-min Yang et al., 2008).

Synthesis and Chemical Reactivity

The compound's synthesis and reactivity are pivotal for its applications in medicinal chemistry and organic synthesis. The work by F. Inagaki et al. (2007) on the Rh(I)-catalyzed Pauson–Khand reaction involving phenylsulfonyl derivatives highlights the synthetic utility of such structures in constructing complex molecular frameworks (Inagaki et al., 2007). Additionally, the research by D. Flynn et al. (1992) on the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations illustrates the potential of phenylsulfonyl-containing compounds in synthesizing bicyclic structures, which can be relevant for the study compound's synthetic pathways (Flynn et al., 1992).

Catalysis and Synthetic Applications

Compounds with bicyclic structures similar to this compound have been explored as catalysts or intermediates in various synthetic transformations. The study by Narges Seyyedi et al. (2016) on DABCO-based ionic liquids presents an example of how such structures can be utilized in catalysis, particularly in the synthesis of barbituric and thiobarbituric acid derivatives (Seyyedi et al., 2016). This underscores the potential application of the study compound in catalytic processes, especially those involving heterocyclic compounds.

Properties

IUPAC Name

8-(benzenesulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-24(22,18-4-2-1-3-5-18)20-14-6-7-15(20)13-17(12-14)23-16-8-10-19-11-9-16/h1-5,8-11,14-15,17H,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDXULXKCYAZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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